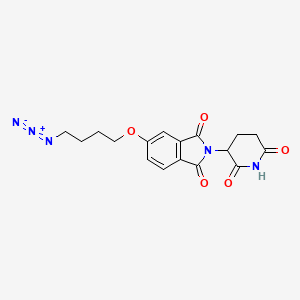

Thalidomide-5'-O-C4-azide

説明

Historical Context of Thalidomide (B1683933) and Immunomodulatory Imide Drugs (IMiDs) in Drug Discovery

The story of thalidomide is one of the most dramatic in modern medicine. nih.gov Initially marketed in the 1950s as a non-toxic sedative and an effective anti-emetic for morning sickness in pregnant women, its use led to a devastating global health crisis due to its severe teratogenic effects, causing profound birth defects. nih.gov This tragedy led to its withdrawal from the market and prompted a fundamental overhaul of drug testing and regulation. nih.govbohrium.com

Decades later, thalidomide was repurposed after the discovery of its potent immunomodulatory and anti-angiogenic properties. nih.govnih.gov This revival began in 1964 when it was unexpectedly found to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.govnih.gov This discovery spurred further research, leading to its FDA approval in 1998 for ENL and later for the treatment of multiple myeloma. nih.govresearchgate.net The success of thalidomide paved the way for the development of a new class of therapeutics known as Immunomodulatory Imide Drugs (IMiDs), which include the well-known derivatives lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov These analogs were developed to enhance therapeutic efficacy while managing the toxic side effects associated with the parent compound.

A pivotal breakthrough in understanding the mechanism of IMiDs came with the identification of Cereblon (CRBN) as their primary molecular target. nih.govnih.gov CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a key part of the cell's natural protein disposal machinery. nih.govnih.gov The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.net This discovery of thalidomide's function as a "molecular glue" that induces protein degradation was a foundational moment for the field of Targeted Protein Degradation. nih.govresearchgate.net

Principles and Advancements in Proteolysis-Targeting Chimeras (PROTACs)

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, eliminates it entirely from the cell. nih.govmarinbio.com The most prominent technology within TPD is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov First conceptualized in 2001, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS). nih.govnih.gov

A PROTAC molecule consists of three key components:

A ligand that binds to the protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase. nih.gov

A flexible linker that connects the two ligands. nih.gov

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary "E3-PROTAC-POI" complex. nih.govnih.gov This proximity induces the E3 ligase to tag the POI with ubiquitin molecules. youtube.com The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal machinery. nih.govyoutube.com A key advantage of this system is its catalytic nature; once the POI is degraded, the PROTAC is released and can initiate another cycle of degradation. acs.org

This approach offers several advantages over traditional inhibitors. PROTACs can target proteins previously considered "undruggable" because they lack well-defined active sites for inhibitors to bind. nih.govtechnologynetworks.com By inducing degradation, they can affect the protein's entire function, including non-enzymatic scaffolding roles, and can be effective at very low concentrations. nih.govtechnologynetworks.com Recent advancements have focused on expanding the repertoire of E3 ligases that can be recruited, optimizing linker chemistry for improved potency and selectivity, and developing novel delivery methods to enhance the clinical applicability of PROTACs. marinbio.commdpi.com

Role of Thalidomide-Based Ligands in E3 Ubiquitin Ligase Recruitment for PROTAC Technology

The discovery that thalidomide and its analogs mediate their therapeutic effects by binding to the E3 ligase Cereblon (CRBN) was a watershed moment for PROTAC development. researchgate.net This provided a ready-made, well-characterized, and small-molecule-based ligand to recruit an E3 ligase, a critical component for creating effective PROTACs. nih.govresearchgate.net

Thalidomide, lenalidomide, and pomalidomide have become the most frequently used ligands for recruiting CRBN in PROTAC design. researchgate.net Their relatively small size and favorable drug-like properties make them attractive starting points for building more complex PROTAC molecules. By incorporating a thalidomide-based moiety into a PROTAC, researchers can direct the powerful degradation machinery of the CRL4^CRBN^ complex towards a specific protein of interest linked to a disease state. nih.govresearchgate.net

The versatility of the thalidomide scaffold allows for chemical modification at various positions without significantly disrupting its ability to bind to CRBN. This enables the attachment of linkers connected to a wide array of ligands for different target proteins. nih.govresearchgate.net The design and synthesis of PROTACs based on thalidomide derivatives have led to the successful degradation of numerous high-value therapeutic targets, including those involved in cancer and neurodegenerative diseases. nih.govnih.gov

Overview of Thalidomide-5'-O-C4-azide as a Key Chemical Biology Tool and Degrader Building Block

Thalidomide-5'-O-C4-azide is a specialized derivative of thalidomide designed specifically for the efficient synthesis of PROTACs and other chemical biology probes. tenovapharma.com It is considered a "degrader building block," a ready-to-use chemical entity that contains the E3 ligase-recruiting element (the thalidomide core) pre-functionalized with a linker and a reactive handle for easy conjugation to a target protein ligand. tenovapharma.comrndsystems.com

The key feature of this compound is the C4-azide group. The azide (B81097) (N₃) is a highly useful functional group in chemical synthesis, particularly for "click chemistry" reactions. nih.gov Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for conjugating complex molecules like PROTACs. The azide group can be readily reacted with an alkyne-functionalized target ligand in a copper-catalyzed or strain-promoted cycloaddition reaction to form a stable triazole linkage. marinbio.comnih.gov

This "click-activated" nature simplifies what would otherwise be a complex, multi-step synthesis. tocris.com Researchers can focus on developing a ligand for their protein of interest and then easily "click" it to the Thalidomide-5'-O-C4-azide building block. sigmaaldrich.com The specific attachment point and the C4 linker have been optimized to ensure that the thalidomide moiety can still effectively bind to CRBN once incorporated into the final PROTAC molecule. tocris.combio-techne.com This makes Thalidomide-5'-O-C4-azide an invaluable tool for rapidly generating libraries of PROTACs for screening and for accelerating research in the field of targeted protein degradation.

Data Tables

Table 1: Chemical Properties of Thalidomide-5'-O-C4-azide

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₁₇N₅O₅ | tenovapharma.com |

| Molecular Weight | 371.35 g/mol | tenovapharma.com |

| CAS Number | 2467425-50-7 | tenovapharma.com |

| Purity | ≥95% (HPLC) | tenovapharma.com |

| Appearance | Solid | N/A |

| Storage | Refrigerated | tenovapharma.com |

| Solubility | Soluble in suitable organic solvents | rndsystems.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Thalidomide-5'-O-C4-azide |

| Thalidomide |

| Lenalidomide |

| Pomalidomide |

| Ikaros (IKZF1) |

| Aiolos (IKZF3) |

| Ubiquitin |

Structure

3D Structure

特性

分子式 |

C17H17N5O5 |

|---|---|

分子量 |

371.3 g/mol |

IUPAC名 |

5-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H17N5O5/c18-21-19-7-1-2-8-27-10-3-4-11-12(9-10)17(26)22(16(11)25)13-5-6-14(23)20-15(13)24/h3-4,9,13H,1-2,5-8H2,(H,20,23,24) |

InChIキー |

RIZSEPDFFFLNIT-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Thalidomide 5 O C4 Azide

General Synthetic Routes to Thalidomide (B1683933) Analogues

The fundamental structure of thalidomide, consisting of a phthalimide (B116566) and a glutarimide (B196013) ring, has been the basis for the synthesis of numerous analogues. encyclopedia.pubnih.gov These modifications aim to enhance therapeutic properties or to introduce functional groups for further conjugation. encyclopedia.pubgoogle.com

A common approach to synthesizing thalidomide analogues involves a multi-step process. One established method begins with the reaction of a phthalic anhydride (B1165640) derivative with L-glutamic acid to form N-phthaloyl-DL-glutamic acid. acs.org This intermediate is then cyclized using reagents like ammonium (B1175870) acetate (B1210297) in a high-boiling solvent such as diphenyl ether to yield the thalidomide core structure. acs.org

Modifications to the phthaloyl ring are a common strategy for creating analogues. For instance, introducing substituents at the C4 and C5 positions has been explored. encyclopedia.pub The nature of these substituents can significantly influence the biological activity of the resulting analogue.

Multi-Step Synthesis of Azido-Labeled Thalidomide Derivatives.acs.orgnih.gov

Thalidomide-5'-O-C4-azide is a specific analogue that incorporates an azide (B81097) functional group, rendering it suitable for "click" chemistry applications. tenovapharma.commedchemexpress.commedchemexpress.com The synthesis of such azido-labeled thalidomide derivatives is a multi-step process that requires careful control of reaction conditions. nih.govresearchgate.net

A reported five-step synthesis for an azido-thalidomide (B605892) analogue utilizes readily available and inexpensive starting materials. nih.govcolab.ws A key feature of this synthetic route is that only two of the five steps necessitate purification, making the process more efficient. nih.govcolab.ws

The general strategy often involves the initial synthesis of a thalidomide precursor bearing a suitable functional group that can be converted to an azide. For example, a precursor with a hydroxyl group can be synthesized and subsequently converted to an azide. researchgate.net

Optimization of Reaction Parameters and Conditions.researchgate.net

The efficiency of synthesizing thalidomide and its derivatives is highly dependent on the optimization of reaction parameters. Key variables that are often fine-tuned include reaction time, temperature, solvent, and the molar ratio of reactants. acs.org For instance, in the cyclization step to form the thalidomide ring, the choice of solvent and temperature can significantly impact the yield and purity of the product. acs.org The goal is to achieve the highest possible reaction performance while considering factors like environmental friendliness. acs.org

In the synthesis of azido-derivatives, the conditions for the azidation step are critical. This often involves the use of an azide source, such as sodium azide, to displace a leaving group on the thalidomide precursor. researchgate.net The reaction must be carefully controlled to ensure complete conversion and to minimize side reactions.

Precursor Chemistry and Intermediate Derivatization.researchgate.net

The synthesis of Thalidomide-5'-O-C4-azide and similar derivatives relies on the strategic preparation of key precursors and intermediates. researchgate.net For example, the synthesis of 5-aminothalidomide can be achieved by condensing 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) trifluoroacetate, followed by the reduction of the nitro group to an amine. researchgate.net

This amino group can then serve as a handle for further derivatization. One common method to introduce the azide functionality is through a diazotization reaction of the aromatic amine, followed by treatment with sodium azide. researchgate.net This two-step process converts the amino group into an azido (B1232118) group. researchgate.net

The synthesis of the linker component is also a critical aspect of precursor chemistry. For Thalidomide-5'-O-C4-azide, a C4-azide linker is attached to the 5-position of the phthalimide ring via an ether linkage. tenovapharma.com This involves the synthesis of a bifunctional linker that has an azide at one end and a reactive group at the other to form the ether bond with the thalidomide precursor.

Click Chemistry Applications in Conjugation of Thalidomide-5'-O-C4-azide.nih.govcolab.wsresearchgate.netnih.gov

The azide group in Thalidomide-5'-O-C4-azide makes it an ideal substrate for click chemistry reactions. medchemexpress.commedchemexpress.com Click chemistry refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts, making them highly suitable for bioconjugation and materials science. nih.govillinois.edu The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.govwikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).nih.govcolab.ws

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.gov This reaction is catalyzed by copper(I) and proceeds under mild conditions, often in aqueous solutions, making it compatible with a wide range of functional groups and biomolecules. wikipedia.orgjetir.orgnih.gov

Thalidomide-5'-O-C4-azide can be readily conjugated to molecules containing a terminal alkyne group using CuAAC. medchemexpress.commedchemexpress.com The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org The use of ligands can further stabilize the copper(I) catalyst and improve reaction efficiency. researchgate.net

Table 1: Key Features of CuAAC

| Feature | Description |

| Reactants | Terminal alkyne and an azide |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often aqueous |

| Rate Acceleration | Significant rate increase compared to uncatalyzed reaction. jetir.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).colab.ws

An alternative to the copper-catalyzed reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction does not require a metal catalyst and is therefore considered bioorthogonal, meaning it can be carried out in living systems without interfering with biological processes. magtech.com.cn

SPAAC utilizes a strained cyclooctyne (B158145), which reacts readily with an azide due to the release of ring strain in the transition state. magtech.com.cnnih.gov This reaction is highly efficient and proceeds rapidly at physiological temperatures. nih.govnih.gov Thalidomide-5'-O-C4-azide can be conjugated to molecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), via SPAAC. medchemexpress.commedchemexpress.comresearchgate.net

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Alkyne Reactant | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |

| Bioorthogonality | Potential for cytotoxicity due to copper catalyst | Highly bioorthogonal |

| Reaction Rate | Generally very fast | Can be very fast depending on the cyclooctyne |

| Applications | Wide range of applications in synthesis and bioconjugation. nih.govapjonline.in | Particularly useful for in vivo and in vitro labeling. nih.gov |

Linker Design and Functionalization Strategies in Thalidomide-Azide Conjugates

Linker design is a critical aspect of developing thalidomide-azide conjugates, especially for their application in Proteolysis Targeting Chimeras (PROTACs). researchgate.net PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. researchgate.netlumiprobe.com In this context, thalidomide acts as a ligand for the Cereblon (CRBN) E3 ligase. lumiprobe.com The linker connects the thalidomide moiety to a ligand for the target protein, and its properties, such as length, rigidity, and solubility, are vital for the success of the resulting conjugate. researchgate.netthieme-connect.de The functionalization of these linkers with an azide group allows for efficient assembly of PROTACs using click chemistry. medchemexpress.comlumiprobe.com

C4-alkyl linkers are a common choice in the design of thalidomide conjugates. These linkers provide a simple, hydrocarbon-based spacer of a defined length. An example of a thalidomide derivative incorporating a C4 linker is Thalidomide-O-amido-C4-NH2, which features a C4 amine linker that can be used in the synthesis of PROTACs. medchemexpress.com Another related compound, Thalidomide 4'-oxyacetamide-alkylC4-amine, is a functionalized cereblon ligand with a short alkyl linker ready for conjugation. rndsystems.com The choice of a C4 linker can influence the spatial orientation of the connected moieties, which is crucial for the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein. Variations in the attachment point and the functional group on the C4 linker allow for the synthesis of a diverse range of conjugates. For example, Thalidomide-5'-O-C4-azide itself contains a C4 ether linkage terminating in an azide group, making it a building block for targeted protein degraders. tenovapharma.com

Table 1: Examples of Thalidomide Conjugates with C4-Alkyl Linkers

| Compound Name | Linker Description | Terminal Functional Group | Application |

| Thalidomide-5'-O-C4-azide | C4 alkyl ether | Azide | PROTAC synthesis via click chemistry tenovapharma.com |

| Thalidomide-O-amido-C4-NH2 | C4 amido-alkyl | Amine | Intermediate for PROTAC synthesis medchemexpress.com |

| Thalidomide 4'-oxyacetamide-alkylC4-amine | C4 oxyacetamide-alkyl | Amine | Functionalized cereblon ligand for PROTAC R&D rndsystems.com |

Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into thalidomide-azide conjugates to improve their physicochemical properties, particularly water solubility and cell permeability. researchgate.netbroadpharm.com The length of the PEG chain can be precisely controlled to optimize the distance between the thalidomide and the target protein ligand.

PEG2 Linkers : Thalidomide-O-PEG2-azide is a building block that contains a short, hydrophilic PEG2 linker terminating in an azide group. lumiprobe.com This allows for conjugation with alkyne-functionalized molecules through click chemistry reactions for the assembly of PROTACs. lumiprobe.com

PEG3 Linkers : Longer PEG linkers, such as PEG3, are also utilized. For instance, Thalidomide-NH-C2-PEG3-OH is an E3 ligase ligand-linker conjugate that incorporates a PEG3 unit and has been used in the development of PROTAC BCL-XL degraders. medchemexpress.com Another example is Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine, which features a mixed alkyl-PEG linker to provide a specific length and flexibility. rndsystems.com

PEG4 Linkers : Thalidomide-O-PEG4-azide is a widely used reagent in PROTAC research. medchemexpress.combroadpharm.com It combines the cereblon-binding thalidomide moiety with a flexible PEG4 linker and a terminal azide group for click chemistry. medchemexpress.combroadpharm.com This linker is designed to be reactive with molecules containing alkyne, DBCO, or BCN groups. medchemexpress.com Similarly, Thalidomide-5-(PEG4-Azide) is another PROTAC linker with a hydrophilic PEG spacer and an azide handle. broadpharm.com

The ability to vary the PEG linker length (PEG2, PEG3, PEG4, etc.) provides a modular approach to PROTAC design, enabling the systematic optimization of degrader efficacy.

Table 2: Examples of Thalidomide Conjugates with PEG Linkers

| Compound Name | Linker Type | Terminal Functional Group | Key Feature |

| Thalidomide-O-PEG2-azide | PEG2 | Azide | Short, hydrophilic linker for click chemistry lumiprobe.com |

| Thalidomide-NH-C2-PEG3-OH | C2-PEG3 | Hydroxyl | Used in PROTAC BCL-XL degrader XZ739 medchemexpress.com |

| Thalidomide-O-PEG4-azide | PEG4 | Azide | Versatile click chemistry reagent for PROTACs medchemexpress.combroadpharm.com |

| Thalidomide-5-(PEG4-Azide) | PEG4 | Azide | Hydrophilic spacer for PROTAC linkers broadpharm.com |

| Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine | Alkyl-PEG3-Alkyl | Amine | Mixed linker for specific length and flexibility rndsystems.com |

Molecular Mechanisms of Action and Target Engagement

Interaction with Cereblon (CRBN) as a Primary E3 Ubiquitin Ligase Ligand

Thalidomide (B1683933) and its derivatives function as molecular glues by binding directly to CRBN, which serves as the substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex. nih.govrsc.orgrsc.org This binding occurs within a specific hydrophobic pocket in CRBN. nih.gov The interaction is highly specific, and the loss of CRBN renders cells resistant to the effects of these compounds. nih.gov The glutarimide (B196013) ring of the thalidomide molecule is crucial for this binding, while the phthalimide (B116566) ring can be modified, as in the case of Thalidomide-5'-O-C4-azide, to attach linkers for PROTAC development without abolishing CRBN binding. nih.govtocris.com

The binding affinity of different thalidomide analogs to CRBN can vary, which in turn influences their biological potency. For instance, lenalidomide (B1683929) and pomalidomide (B1683931) generally exhibit stronger binding to CRBN compared to the parent thalidomide. nih.govrsc.org

Formation and Modulation of the CRL4CRBN E3 Ubiquitin Ligase Complex

CRBN is a component of the larger CRL4CRBN E3 ubiquitin ligase complex, which also includes Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). nih.gov The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.

The binding of a thalidomide analog to CRBN does not inhibit the formation of the CRL4CRBN complex. nih.gov Instead, it modulates the complex's activity by altering its substrate specificity. nih.gov Interestingly, thalidomide and its analogs have been shown to inhibit the auto-ubiquitination of CRBN, which leads to the stabilization and accumulation of CRBN protein levels. nih.gov This, in turn, can enhance the degradation of specific target proteins. nih.gov

Ligand-Induced Neosubstrate Recognition and Ubiquitination

The binding of a thalidomide analog to CRBN creates a novel protein-protein interaction surface. nih.gov This new surface allows the CRL4CRBN complex to recognize and bind to proteins that it would not normally interact with, termed "neosubstrates." nih.gov This induced proximity between the E3 ligase and the neosubstrate leads to the efficient ubiquitination and subsequent proteasomal degradation of the neosubstrate. nih.govnih.gov

Among the most well-characterized neosubstrates of the CRL4CRBN complex upon binding of thalidomide analogs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). tandfonline.com These proteins are critical for the survival of multiple myeloma cells. The degradation of Ikaros and Aiolos is a key mechanism behind the anti-myeloma activity of lenalidomide and pomalidomide. tandfonline.comnih.gov The rate and extent of Ikaros and Aiolos degradation have been shown to correlate with the anti-proliferative activity of these drugs. nih.gov

| Compound | Target Neosubstrates | Cellular Context | Effect |

| Lenalidomide | IKZF1, IKZF3 | Multiple Myeloma Cells | Degradation, leading to apoptosis |

| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma Cells | Degradation, leading to apoptosis |

This table presents data for well-characterized thalidomide analogs to illustrate the principle of neosubstrate degradation. Specific quantitative data for Thalidomide-5'-O-C4-azide is not publicly available.

Another critical neosubstrate identified for thalidomide and its analogs is the developmental transcription factor Sal-like protein 4 (SALL4). nih.govnih.gov The degradation of SALL4 has been mechanistically linked to the teratogenic effects of thalidomide. nih.govelifesciences.org The induction of SALL4 degradation is dependent on the presence of the thalidomide analog and a functional CRL4CRBN complex. nih.gov

| Compound | Target Neosubstrate | Cellular Context | Effect |

| Thalidomide | SALL4 | Human Embryonic Stem Cells | Degradation |

| Lenalidomide | SALL4 | Human Embryonic Stem Cells | Degradation |

| Pomalidomide | SALL4 | Human Embryonic Stem Cells | Degradation |

This table presents data for well-characterized thalidomide analogs to illustrate the principle of neosubstrate degradation. Specific quantitative data for Thalidomide-5'-O-C4-azide is not publicly available.

Dissociable Mechanisms of Action for Thalidomide Analogs

The various therapeutic and adverse effects of thalidomide analogs can be attributed to the specific set of neosubstrates they induce for degradation. This concept is known as a dissociable mechanism of action. For example, the degradation of Ikaros and Aiolos is linked to the anti-myeloma effects, while the degradation of SALL4 is associated with teratogenicity. tandfonline.comnih.gov

Crucially, all the known molecular mechanisms of action for thalidomide and its derivatives, including Thalidomide-5'-O-C4-azide, are dependent on their binding to CRBN. nih.govtandfonline.com In the absence of CRBN, these compounds are largely inactive. This CRBN-dependent mechanism forms the basis for their use in targeted protein degradation technologies like PROTACs, where the thalidomide-based ligand serves to recruit the CRL4CRBN E3 ligase to a new protein of interest for its targeted destruction.

CRBN-Independent Pathways

While the primary mechanism of action for many thalidomide analogs is dependent on the protein Cereblon (CRBN), some biological effects of thalidomide have been reported to occur independently of this protein. For instance, the sedative or hypnotic effects of thalidomide are suggested to be CRBN-independent. rsc.org However, specific research into the CRBN-independent pathways of Thalidomide-5'-O-C4-azide is not extensively available in current scientific literature.

It is noteworthy that a closely related compound, Thalidomide 4'-oxyacetamide-alkylC4-azide, also known as Azido-Thalidomide (B605892), is utilized as a precursor for Proteolysis Targeting Chimeras (PROTACs). tocris.com The function of this molecule in a PROTAC is to recruit CRBN, indicating that the azide-modified thalidomide structure retains its ability to bind to CRBN. tocris.com This suggests that the primary anticipated mechanism for such compounds is CRBN-dependent.

Further investigation is required to fully elucidate any potential CRBN-independent activities of Thalidomide-5'-O-C4-azide.

Molecular Basis for Immunomodulatory and Anti-Inflammatory Effects (e.g., TNF-α Inhibition)

Thalidomide and its derivatives are recognized for their immunomodulatory and anti-inflammatory properties, with the inhibition of Tumor Necrosis Factor-alpha (TNF-α) being a key aspect of their activity. nih.govfrontiersin.org The molecular basis for this inhibition is multifaceted and involves post-transcriptional regulation of TNF-α.

One of the primary mechanisms by which thalidomide inhibits TNF-α production is by enhancing the degradation of TNF-α messenger RNA (mRNA). nih.gov Research has shown that thalidomide destabilizes the TNF-α mRNA molecule, thereby shortening its half-life and reducing the amount of TNF-α protein that can be synthesized. nih.govfrontiersin.org This action is selective for TNF-α, as the production of other cytokines induced by lipopolysaccharide (LPS) is not similarly affected. nih.gov

Studies on synthetic analogs of thalidomide have provided further insights. For example, a study involving the synthesis of 5'-substituted thalidomide analogs, where sodium azide (B81097) was used in the reaction sequence, demonstrated that these new compounds could inhibit the release of TNF-α from stimulated peripheral blood mononuclear cells (PBMCs) in vitro. nih.gov Notably, analogs with an additional aromatic substituent at the 5' position of the thalidomide molecule exhibited greater activity than the parent thalidomide compound. nih.gov

The inhibitory effects of thalidomide and its analogs on cytokine production are summarized in the table below.

| Cytokine | Effect of Thalidomide Analogs | References |

| TNF-α | Inhibition | nih.govfrontiersin.orgnih.gov |

| Interleukin-1 (IL-1) | Reduction in some contexts | frontiersin.org |

| Interleukin-6 (IL-6) | Reduction in some contexts | frontiersin.org |

| Interleukin-12 (IL-12) | Reduction in some contexts | frontiersin.org |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Reduction in some contexts | frontiersin.org |

This table presents generalized findings for thalidomide and its analogs. Specific quantitative data for Thalidomide-5'-O-C4-azide is not available in the cited literature.

Structure Activity Relationship Sar Studies of Thalidomide Azide Derivatives

Impact of Structural Modifications on Cereblon Binding Affinity

The binding of a thalidomide (B1683933) derivative to Cereblon (CRBN) is the initial and critical step in the mechanism of action for the resulting PROTAC. The affinity of this interaction is significantly influenced by the structural features of the thalidomide analog.

The glutarimide (B196013) moiety of thalidomide is essential for its interaction with the CRBN binding pocket. researchgate.netrscf.ru This part of the molecule fits into a "tri-Trp pocket" in CRBN, forming crucial hydrogen bonds. researchgate.net In contrast, the phthalimide (B116566) portion is directed away from the binding pocket, suggesting a higher tolerance for modifications at this position. researchgate.net In fact, replacing the phthalimide ring with other aromatic groups, such as a benzotriazole, has been shown to result in similar binding modes with potentially improved properties. nih.gov

Studies have demonstrated that even minor structural changes can have a substantial impact on CRBN binding. For instance, the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer. nih.govnih.gov This stereospecificity highlights the precise nature of the interaction between the ligand and the protein. nih.gov Modifications to the glutarimide ring, such as bulky substitutions at the C4-carbon atom, can lead to a loss of CRBN binding due to steric hindrance. researchgate.net

The following table summarizes the relative CRBN binding affinities of different thalidomide-related compounds:

| Compound | Relative CRBN Binding Affinity |

| (S)-thalidomide | High |

| (R)-thalidomide | Low (approx. 10-fold weaker than (S)-enantiomer) |

| Glutarimide | Binds to CRBN |

| Phthalimide | No binding |

Influence of Linker Length and Chemical Composition on Degrader Efficacy

In the context of PROTACs, the linker connects the CRBN-binding moiety (e.g., a thalidomide derivative) to a ligand that binds to the target protein of interest (POI). The length and chemical composition of this linker are critical determinants of the resulting degrader's efficacy.

The primary function of the linker is to span the distance between the E3 ligase and the POI, facilitating the formation of a productive ternary complex (E3 ligase-PROTAC-POI). If the linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to both proteins. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination of the target. explorationpub.com

The optimal linker length can vary significantly depending on the specific E3 ligase and POI pair. For instance, in the development of PROTACs for TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, while those with longer linkers demonstrated robust degradation. explorationpub.com In another study involving estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govrsc.org

Significance of Phthalimide and Glutarimide Moieties in Biological Activity

The thalidomide molecule is composed of two key heterocyclic rings: a phthalimide ring and a glutarimide ring. Both moieties play distinct and crucial roles in the biological activity of thalidomide and its derivatives, particularly in their function as CRBN ligands for targeted protein degradation.

The glutarimide moiety is the primary determinant for binding to Cereblon (CRBN). researchgate.netrscf.ru It fits into a specific binding pocket on CRBN, often referred to as the "tri-Trp pocket," where it forms essential hydrogen bonds with the protein. researchgate.net The integrity of the glutarimide ring is paramount for this interaction; the absence of one of its carbonyl groups results in a loss of binding. researchgate.net Furthermore, the chiral center located on the glutarimide ring is responsible for the stereospecific binding to CRBN, with the (S)-enantiomer showing significantly higher affinity. nih.gov

The phthalimide moiety , on the other hand, protrudes from the CRBN binding pocket and is more solvent-exposed. researchgate.net While it does not directly participate in the core binding interaction with the tri-Trp pocket, it is crucial for the subsequent recruitment and degradation of specific target proteins, known as neosubstrates. rsc.org Modifications on the phthalimide ring can alter the surface presented by the CRBN-ligand complex, thereby influencing which proteins are recognized and targeted for degradation. researchgate.net For example, substitutions on the aromatic ring of the phthalimide can inhibit the degradation of the transcription factor IKZF1. rsc.org This "freedom-to-operate" around the phthalimide moiety is extensively utilized in the design of PROTACs, where a linker is attached to this part of the molecule to connect it to a target-binding ligand. rscf.ru

Stereochemical Considerations and Enantiomer Interconversion in Thalidomide Analogs

Thalidomide possesses a chiral center at the C3 position of the glutarimide ring, leading to the existence of two enantiomers: (R)-thalidomide and (S)-thalidomide. acs.org These enantiomers exhibit distinct biological activities. oregonstate.edunih.gov It is now well-established that the (S)-enantiomer has a significantly higher binding affinity for Cereblon (CRBN), approximately 10-fold stronger than the (R)-enantiomer. nih.govnih.gov This difference in binding affinity directly translates to differences in their biological effects, with the (S)-enantiomer being the more potent inducer of neosubstrate degradation. nih.gov

A critical aspect of thalidomide's chemistry is the rapid interconversion of its enantiomers under physiological conditions. acs.orgpnas.orgacsh.org The proton at the chiral center is acidic, allowing for racemization to occur in vivo. pnas.org This means that even if a pure enantiomer is administered, it will quickly become a mixture of both (R) and (S) forms in the body. acs.org This has been a significant challenge in definitively attributing specific effects to a single enantiomer. To overcome this, researchers have synthesized configurationally stable analogs, such as fluoro-thalidomide, where the hydrogen at the chiral center is replaced with a fluorine atom, preventing racemization. nih.gov Studies with such stable analogs have confirmed the differential activities of the enantiomers, with the (S)-form generally being more potent. nih.gov

The following table highlights the differential properties of thalidomide enantiomers:

| Enantiomer | Relative CRBN Binding Affinity | Primary Associated Activity |

| (S)-thalidomide | High (approx. 10-fold > (R)) | Teratogenic effects, potent neosubstrate degradation nih.govoregonstate.edunih.gov |

| (R)-thalidomide | Low | Sedative effects (though also shows some teratogenicity due to in vivo interconversion) acs.orgoregonstate.edu |

Rational Design Principles for Optimizing Targeted Protein Degradation

The development of effective protein degraders, such as PROTACs based on thalidomide-azide derivatives, is increasingly guided by rational design principles. This approach aims to move beyond empirical screening by using structural and mechanistic insights to create molecules with desired properties.

A key principle is the optimization of the ternary complex formation between the E3 ligase (CRBN), the PROTAC, and the protein of interest (POI). The stability and specific conformation of this ternary complex are critical for efficient ubiquitination and subsequent degradation of the POI. The linker plays a pivotal role in this, and its length, composition, and attachment points must be carefully considered to achieve a productive ternary complex. explorationpub.com Computational modeling and structural biology techniques, such as X-ray crystallography, are invaluable tools for understanding and predicting favorable ternary complex geometries. researchgate.net

Another important design consideration is the modulation of neosubstrate selectivity. The chemical structure of the CRBN ligand can influence which proteins are recruited for degradation. researchgate.net By modifying the thalidomide scaffold, it is possible to create degraders that are more selective for the intended POI, thereby minimizing off-target effects. For example, alterations to the phthalimide moiety can change the neosubstrate profile. rsc.orgresearchgate.net

Furthermore, improving the drug-like properties of the degrader is a central aspect of rational design. This includes enhancing cell permeability, metabolic stability, and solubility. Linker composition is a key factor here; for instance, replacing flexible PEG linkers with more rigid structures like piperazine-based linkers can improve pharmacological properties. nih.gov The inherent instability of the phthalimide ring in thalidomide has also led to the design of analogs where this moiety is replaced with more stable chemical groups, such as benzotriazole, without compromising CRBN binding. nih.gov

Preclinical Biological Data for Thalidomide-5'-O-C4-azide Remains Undocumented in Publicly Accessible Research

The compound is identified commercially as a degrader building block intended for research in targeted protein degradation, specifically for the development of PROTACs (Proteolysis Targeting Chimeras). tenovapharma.com This indicates that Thalidomide-5'-O-C4-azide is functionalized with an azide (B81097) group to allow for "click" chemistry, enabling its conjugation to a ligand that targets a specific protein of interest. The thalidomide moiety is designed to recruit the E3 ubiquitin ligase cereblon (CRBN). nih.gov However, its intrinsic biological effects as a standalone compound are not provided.

Research into related compounds offers some context. For instance, 5'-hydroxythalidomide, a metabolite of thalidomide where a hydroxyl group is present at the same 5'-position on the glutarimide ring, has been studied. nih.gov This metabolite demonstrated moderate anti-angiogenic activity at high concentrations in a rat aortic ring assay, though this effect was not observed in a human saphenous vein model, suggesting potential species-specificity. nih.gov

While extensive research has been conducted on the anti-cancer, anti-angiogenic, and immunomodulatory properties of thalidomide and its many other analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931), this information cannot be extrapolated to Thalidomide-5'-O-C4-azide. nih.govrsc.org The specific structural modification of an O-linked C4-azide chain at the 5' position creates a novel chemical entity whose biological activities have not been characterized in the public domain.

Due to the absence of specific research findings for Thalidomide-5'-O-C4-azide, it is not possible to provide scientifically accurate information for the requested sections on its preclinical biological activity.

Preclinical Biological Activity Assessments and in Vitro/ex Vivo Studies

Immunomodulatory and Anti-Inflammatory Activity Assessments

Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α)

In the context of inflammatory diseases, the overproduction of pro-inflammatory cytokines like TNF-α, interleukin (IL)-1β, and IL-6 is a characteristic feature. nih.gov Studies have demonstrated that thalidomide (B1683933) effectively inhibits the production of TNF-α and IL-12 in both unstimulated and stimulated lamina propria mononuclear cells. nih.gov This has significant implications for conditions such as inflammatory bowel disease (IBD), where elevated levels of these cytokines drive the inflammatory process. nih.gov The ability of thalidomide to suppress TNF-α production is considered a primary reason for its clinical effectiveness in refractory Crohn's disease. nih.gov

The development of thalidomide-based small molecule inhibitors targeting TNF-α is an active area of research. researchgate.net Computational or in silico studies are employed to design and evaluate new thalidomide analogs with potentially enhanced TNF-α inhibitory activity and improved safety profiles. researchgate.net These approaches help in identifying promising candidates for further in vitro and in vivo testing. researchgate.net

| Cell Type | Stimulant | Effect of Thalidomide | Reference |

| Lamina Propria Mononuclear Cells | Pokeweed Mitogen (PWM) | Inhibition of TNF-α and IL-12 production | nih.gov |

| Peripheral Blood Monocytes | - | Inhibition of TNF-α production | nih.govsfcityclinic.org |

| Human Monocytes | - | Selective inhibition of TNF-α production | sfcityclinic.org |

THP-1 Inflammatory Assays

The human monocytic cell line, THP-1, is extensively used as an in vitro model to study the inflammatory response of macrophages. moleculardevices.com Upon stimulation with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and lipopolysaccharide (LPS), THP-1 cells differentiate into macrophage-like cells, which then secrete various inflammatory cytokines. moleculardevices.com These assays are valuable for evaluating the anti-inflammatory potential of compounds. moleculardevices.com

In a typical THP-1 assay, cells are treated with a compound of interest prior to stimulation. The subsequent levels of secreted cytokines, such as TNF-α, IL-1β, and IL-8, in the cell supernatant are then measured to determine the compound's inhibitory effect. moleculardevices.com This system allows for a multiparametric assessment of a compound's anti-inflammatory activity by not only quantifying cytokine production but also observing morphological changes associated with macrophage activation. moleculardevices.com

Protein Ubiquitination and Degradation Assays in Cellular Systems

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert some of their effects by hijacking the E3 ubiquitin ligase cereblon (CRBN). elifesciences.orgnih.gov This interaction redirects the ubiquitin ligase to new protein targets, marking them for degradation by the proteasome. elifesciences.orgnih.gov This process is a key mechanism behind both the therapeutic and teratogenic effects of thalidomide. elifesciences.orgnih.gov

In vitro ubiquitination assays are performed to identify and validate these new substrates, often referred to as neosubstrates. elifesciences.org These assays typically involve combining the purified CRL4-CRBN complex, the E3 ligase, an E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, and the potential protein substrate in the presence or absence of the IMiD. elifesciences.org The subsequent ubiquitination of the substrate can then be detected.

Studies have shown that thalidomide induces the degradation of specific transcription factors, such as SALL4, by promoting their ubiquitination. elifesciences.orgnih.gov This targeted degradation is dependent on the presence of thalidomide and the CRBN E3 ligase. researchgate.net The specificity of degradation can vary between different IMiDs; for instance, lenalidomide (B1683929) can induce the degradation of additional proteins not targeted by thalidomide. elifesciences.orgnih.gov

The development of Proteolysis Targeting Chimeras (PROTACs) has leveraged this mechanism. PROTACs are heterobifunctional molecules that link a target protein to an E3 ligase, inducing the target's degradation. nih.gov Thalidomide-5'-O-C4-azide serves as a precursor for creating PROTACs that utilize cereblon as the E3 ligase component. tocris.com Its azide (B81097) functional group allows for easy chemical conjugation to a ligand that binds to the protein of interest. tocris.com

| IMiD | Degraded Proteins | Reference |

| Thalidomide | ZNF692, SALL4, RNF166 | elifesciences.orgnih.gov |

| Lenalidomide | ZNF827, FAM83F, RAB28, CSNK1A1, SALL4 | elifesciences.orgnih.gov |

| Pomalidomide (B1683931) | SALL4 | nih.gov |

Studies on Transcription Factor Levels and Downstream Signaling Pathways

The biological activities of thalidomide are intricately linked to its ability to modulate the levels and activity of various transcription factors and their downstream signaling pathways. A significant aspect of thalidomide's mechanism involves the CRBN-mediated degradation of specific transcription factors. mdpi.com

One of the key pathways affected is the IRF4/NF-κB signaling cascade. mdpi.com Thalidomide has been shown to modulate this pathway, leading to a reduction in the expression of NF-κB and its dependent pro-inflammatory cytokines and chemokines like IL-1β, IL-8, and TNF-α. mdpi.com This contributes to the resolution of inflammation. mdpi.com

Furthermore, thalidomide can influence the AMPK/mTOR signaling pathway. mdpi.com In certain cellular contexts, thalidomide treatment leads to a decrease in mTOR expression and an upregulation of AMP-activated protein kinase α1 (AMPKα1). mdpi.com The crosstalk between the mTOR and NF-κB pathways is an important area of investigation, with evidence suggesting that mTOR inhibition can lead to decreased NF-κB expression. mdpi.com

In the context of hematopoiesis, thalidomide has been observed to enhance the expression of the transcription factor GATA-1 and STAT5. nih.gov This effect is thought to be a result of the suppression of caspases, which would otherwise lead to the degradation of GATA-1. nih.gov

Studies have also implicated the transcription factor IRF5 as a target of thalidomide in the context of colitis. nih.gov Thalidomide was found to suppress the polarization of M1 macrophages, which are pro-inflammatory, by targeting IRF5. nih.gov This action helps to attenuate colonic inflammation. nih.gov

Advanced Analytical and Computational Methodologies

Analytical Techniques for Characterization of Thalidomide-5'-O-C4-azide and Its Conjugatesacs.org

The synthesis of Thalidomide-5'-O-C4-azide and its subsequent conjugation to form more complex molecules necessitates rigorous analytical characterization to ensure identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable techniques for this purpose. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)acs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Thalidomide-5'-O-C4-azide. It is primarily used to assess the purity of the compound after synthesis and to monitor the progress of conjugation reactions. In a typical setup, a reversed-phase column (such as a C18 column) is used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. nih.gov

The purity of thalidomide (B1683933) derivatives, including those with azide (B81097) linkers, is routinely confirmed to be ≥95% or higher by HPLC analysis before they are used in further biological or chemical applications. tocris.combio-techne.com The retention time of the compound under specific chromatographic conditions serves as a key identifier. When Thalidomide-5'-O-C4-azide is conjugated to another molecule, the resulting product will have a different retention time, allowing for the straightforward monitoring of the reaction's completion and the purification of the final conjugate.

Table 1: Representative HPLC Parameters for Thalidomide Analog Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Elutes compounds with varying polarities. |

| Additives | 0.1% Formic Acid or 10 mM Ammonium Acetate | Improves peak shape and ionization for MS. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |

| Detection | UV Absorbance (e.g., at 219 nm or 254 nm) caymanchem.com | Quantifies the compound based on light absorption. |

| Purity Standard | ≥95-98% tocris.combio-techne.com | Ensures the quality of the chemical tool for subsequent experiments. |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)acs.org

LC-MS/MS provides a higher level of specificity and sensitivity for the characterization of Thalidomide-5'-O-C4-azide and its conjugates. nih.gov After the separation of components by the LC system, the mass spectrometer provides crucial information on the molecular weight of the eluted compounds.

For Thalidomide-5'-O-C4-azide, the mass spectrometer would be set to detect its specific mass-to-charge ratio (m/z), confirming its identity. For example, the molecular formula for a related compound, N-(4-azidobutyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide, is C19H20N6O6, with a molecular weight of 428.4 g/mol . tocris.comcaymanchem.com Tandem mass spectrometry (MS/MS) involves selecting the parent ion of interest, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule, offering definitive confirmation of its identity and the location of the azide linker. This is particularly valuable when confirming the successful formation of a PROTAC, as the MS/MS data can verify the presence of fragments corresponding to both the thalidomide-linker portion and the target protein ligand. nih.gov

Chemical Biology Approaches for Target Identification and Validationbiognosys.comnih.gov

A primary application of Thalidomide-5'-O-C4-azide is in the discovery and validation of protein targets. universiteitleiden.nluniversiteitleiden.nl The azide handle allows it to be used as a chemical probe in various chemical biology workflows designed to "fish" for binding partners in a complex biological sample, such as a cell lysate. nih.govmiamioh.edu

Affinity Purification Using Immobilized Ligandsbiognosys.comnih.gov

Affinity purification is a powerful technique to isolate proteins that physically interact with a small molecule. tamagawa-seiki.comnih.govnih.gov In this approach, the azide group of Thalidomide-5'-O-C4-azide is used to covalently attach it to a solid support, such as agarose (B213101) or magnetic beads, that has been functionalized with a complementary reactive group (e.g., an alkyne) via click chemistry. caymanchem.com

The process involves several key steps:

Immobilization: The thalidomide derivative is "clicked" onto the beads, creating an affinity matrix. nih.gov

Incubation: The beads are incubated with a cell lysate. Proteins that bind to the immobilized thalidomide, such as its known target CRBN and associated proteins like DDB1, will be captured. tamagawa-seiki.comnih.gov

Washing: The beads are washed extensively to remove non-specifically bound proteins.

Elution: The specifically bound proteins are eluted from the beads, often by using a competitive ligand or by changing the buffer conditions.

This method was instrumental in the original identification of Cereblon (CRBN) as the direct target of thalidomide. nih.govrsc.org By immobilizing a thalidomide derivative on beads, researchers were able to purify CRBN and its binding partner DDB1 from cell extracts. nih.gov

Mass Spectrometry-Based Proteomics for Degraded Protein Identificationacs.org

Once proteins are isolated via affinity purification, or more broadly, when cells are treated with a PROTAC derived from Thalidomide-5'-O-C4-azide, mass spectrometry-based proteomics is the definitive method for identifying and quantifying the proteins involved. nih.gov

In the context of targeted protein degradation, quantitative proteomics is used to compare the protein levels in cells treated with a PROTAC versus untreated or control-treated cells. biorxiv.org This "degradome" analysis can identify which proteins are selectively degraded. biorxiv.org Common techniques include:

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are grown in media containing "heavy" or "light" amino acids. The lysates are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer.

Tandem Mass Tag (TMT) Labeling: This chemical labeling approach allows for the multiplexed comparison of protein levels across multiple samples (e.g., different doses or time points) in a single experiment. biorxiv.org

These unbiased, global profiling experiments are crucial for confirming the degradation of the intended target and for identifying any off-target proteins that are also degraded, providing a comprehensive view of the PROTAC's selectivity. biognosys.comnih.gov

Table 2: Proteomic Approaches for PROTAC Target Validation

| Technique | Principle | Application for Thalidomide-based PROTACs |

| Affinity Purification-MS | Isolating binding partners using an immobilized thalidomide probe. nih.gov | Identifies direct physical interactors like CRBN and associated E3 ligase components. tamagawa-seiki.comnih.gov |

| Global Proteomics (e.g., SILAC, TMT) | Comparing the entire proteome of treated vs. untreated cells. biorxiv.org | Identifies and quantifies proteins that are degraded upon PROTAC treatment, confirming on-target and revealing off-target effects. |

| Limited Proteolysis-MS (LiP-MS) | Monitoring drug-induced conformational changes in proteins. biognosys.com | Can reveal how binding of the PROTAC to the target and E3 ligase alters their structure. |

Computational Modeling and Simulation Techniquesnih.govuniversiteitleiden.nlrsc.orgdimensioncap.com

Computational methods are vital for understanding and predicting how Thalidomide-5'-O-C4-azide and the PROTACs derived from it function at a molecular level. dimensioncap.com These techniques complement experimental data, providing insights into binding modes and the dynamics of complex protein assemblies. tandfonline.comnih.gov

Molecular docking is a primary computational tool used to predict the binding pose of the thalidomide moiety within the binding pocket of its target, CRBN. tandfonline.commdpi.com Docking studies have been crucial in understanding the structure-activity relationships of thalidomide analogs, revealing key interactions, such as hydrogen bonds, that are essential for binding. nih.govresearchgate.net This knowledge is critical for designing linkers, ensuring that their attachment point on the thalidomide core does not disrupt the crucial interactions with CRBN. explorationpub.com

Once a PROTAC is formed, its primary mechanism involves the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (CRBN). nih.gov Modeling this complex is challenging but essential for rational PROTAC design. Molecular dynamics (MD) simulations can be employed to study the stability and dynamics of these ternary complexes. dimensioncap.comscielo.org.za MD simulations model the movement of atoms over time, providing insights into:

The conformational flexibility of the linker. dimensioncap.com

The stability of the protein-protein interface induced by the PROTAC. nih.gov

The relative orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitin transfer and subsequent degradation. nih.gov

These computational approaches help rationalize experimental results and guide the optimization of linker length and composition to create more effective protein degraders. explorationpub.comresearchgate.net

Conformational Sampling of Degrader-Induced Ternary Complexes

Thalidomide-5'-O-C4-azide is explicitly designed as a building block for PROTACs. tenovapharma.com These bifunctional molecules work by inducing the formation of a ternary complex, bringing a target protein and an E3 ligase (in this case, CRBN) into close proximity. nih.govnih.gov The geometry and dynamics of this ternary complex are critical for the subsequent ubiquitination and degradation of the target protein.

Computational methods for conformational sampling are essential for exploring the possible three-dimensional arrangements of this large, flexible assembly. researchgate.netbiorxiv.org Techniques such as Hamiltonian replica-exchange molecular dynamics (HREMD) are used to map the free energy landscape of the complex, identifying the most stable and likely functional conformations. biorxiv.org Studies have shown that PROTAC-induced ternary complexes are highly dynamic and that the crystal structure may not be the only functionally relevant state in solution. researchgate.netnih.gov Computational sampling provides a more complete picture, helping to understand why different linker chemistries, like the C4-azide linker, lead to varying degradation efficiencies. researchgate.netbiorxiv.org

Density Functional Theory (DFT) for Molecular Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and calculate interaction energies with high accuracy. Before the identification of Cereblon as the primary target, DFT was employed to explore other potential mechanisms of thalidomide's action, such as its interaction with DNA.

Theoretical studies using DFT investigated the interaction of the (S)-thalidomide enantiomer with the four DNA nucleobases: adenine, guanine, cytosine, and thymine. nih.gov The calculations, performed in a vacuum, aimed to identify the strength of these interactions by calculating binding and interaction energies. nih.govnih.gov The results indicated that the strongest interaction occurred within the (S)-thalidomide-guanine complex, which was stabilized by two bifurcated hydrogen bonds. nih.gov These quantum chemical investigations provided precise data on the non-covalent forces governing these potential interactions.

In Silico Prediction of Biological Activity and SAR

In silico (computer-based) prediction of biological activity and the generation of Structure-Activity Relationships (SAR) are vital for accelerating the drug discovery process. nih.gov For thalidomide and its derivatives, these methods are used to screen new designs for desired properties, such as binding to Cereblon or antiangiogenic activity, while predicting potential liabilities. nih.govmdpi.com

In one study, a diverse set of 27 thalidomide analogs were evaluated for antiangiogenic activity, and in silico pharmacophore analysis and molecular docking were used to probe their ability to bind Cereblon. nih.govmdpi.com The results suggested that not all analogs with antiangiogenic properties were predicted to bind Cereblon, indicating that multiple mechanisms of action might be at play. nih.govmdpi.com For a building block like Thalidomide-5'-O-C4-azide, in silico SAR would be used to ensure the thalidomide core retains its high affinity for Cereblon, while the linker is optimized for forming a potent ternary complex with a specific target protein.

Machine Learning Approaches for Drug Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties, design novel compounds, and optimize development pipelines. emanresearch.orgnih.gov ML models can be trained to predict a molecule's bioactivity, physicochemical properties, and potential targets from its structure alone. nih.gov

Generative models in AI can design novel molecules (de novo design) with desired characteristics, such as high affinity for a specific protein pocket. nih.gov While specific ML models for Thalidomide-5'-O-C4-azide are not detailed in the literature, the general approach is highly applicable. ML algorithms can be trained on data from thousands of existing PROTACs and their components to predict the degradation efficiency of a new PROTAC built using this azide-functionalized core. These models can guide the optimization of the linker length and the choice of the "warhead" that binds the target protein, accelerating the design of more effective protein degraders. emanresearch.org

X-ray Crystallography for Structural Elucidation of Cereblon-Ligand Complexes

While computational methods provide powerful predictions, X-ray crystallography delivers definitive, high-resolution experimental data on how a ligand binds to its protein target. The structural elucidation of Cereblon in complex with thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), was a landmark achievement that provided a concrete basis for rational drug design. nih.govnih.gov

These crystal structures revealed the precise atomic interactions between the glutarimide (B196013) ring of the drugs and the tri-tryptophan pocket of CRBN. nih.govresearchgate.net They showed the specific hydrogen bonds formed between the ligand and the protein backbone, anchoring it in place. researchgate.net The structures also demonstrated how the different chemical substitutions on lenalidomide and pomalidomide alter the surface of Cereblon, leading to the recruitment of different "neosubstrates" for degradation and explaining their distinct therapeutic profiles. nih.gov The development of a truncated, stable CRBN construct, CRBNmidi, has further enabled the rapid acquisition of high-resolution crystal structures of both binary and ternary degrader complexes, accelerating structure-based discovery. nih.gov For Thalidomide-5'-O-C4-azide, these crystal structures are invaluable; they confirm that the attachment point for the linker is solvent-exposed and does not interfere with the critical binding interactions, thereby validating its design as a versatile building block for PROTAC synthesis. bio-techne.comnih.gov

Future Research Directions and Applications

Design and Synthesis of Next-Generation Thalidomide-5'-O-C4-azide Conjugates for Novel Targets

The modular nature of PROTACs, facilitated by building blocks like Thalidomide-5'-O-C4-azide, allows for the rapid assembly of degraders against a wide array of proteins. nih.gov The azide (B81097) group on the C4 linker is particularly amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and specific conjugation to a warhead—a ligand that binds to the target protein. semanticscholar.orgmedchemexpress.com

Future research will undoubtedly focus on expanding the repertoire of "undruggable" targets. These include transcription factors, scaffolding proteins, and non-enzymatic proteins that lack a well-defined active site for traditional inhibitors to bind. By conjugating novel warheads to Thalidomide-5'-O-C4-azide, researchers can create PROTACs to target these challenging proteins. For instance, the development of peptide-drug conjugates (PDCs) represents a promising avenue, where peptides with high affinity and specificity for a target protein can serve as the warhead. nih.gov This approach could be particularly useful for targeting protein-protein interactions.

| Target Class | Example of Novel Target | Rationale for Degradation |

| Transcription Factors | c-Myc | Overexpressed in many cancers, difficult to inhibit directly. |

| Scaffolding Proteins | KRAS | A key signaling hub in cancer, lacks deep binding pockets. |

| Epigenetic Regulators | BRD4 | Involved in the regulation of oncogenes. oup.com |

| Non-receptor Tyrosine Kinases | SHP2 | A central node in multiple oncogenic signaling pathways. nih.gov |

Exploration of Targeted Protein Degradation for New Disease Areas Beyond Oncology

While oncology has been the primary focus for the development of PROTACs, the underlying principle of TPD is applicable to a wide range of pathologies. The ability to eliminate disease-causing proteins opens up therapeutic possibilities for neurodegenerative diseases, inflammatory disorders, viral infections, and cardiovascular diseases. nih.gov

Thalidomide-5'-O-C4-azide can be a key tool in this expansion. For example, in neurodegenerative diseases like Alzheimer's and Parkinson's, the accumulation of misfolded proteins (e.g., tau and alpha-synuclein) is a hallmark of disease progression. PROTACs designed using Thalidomide-5'-O-C4-azide could be synthesized to specifically target and degrade these protein aggregates. Similarly, in inflammatory diseases, targeting key signaling proteins in immune cells could offer a more precise and potent therapeutic effect compared to current systemic anti-inflammatory drugs.

| Disease Area | Potential Protein Target | Therapeutic Rationale |

| Neurodegenerative Diseases | Tau, Alpha-synuclein | Elimination of toxic protein aggregates. |

| Inflammatory Diseases | IRAK4 | A key kinase in inflammatory signaling pathways. |

| Viral Infections | Viral-encoded proteins | Degradation of essential viral proteins to inhibit replication. |

| Cardiovascular Diseases | PCSK9 | Lowering LDL cholesterol by degrading a key regulator. |

Strategies for Enhancing Selectivity and Potency of PROTACs Derived from Thalidomide-5'-O-C4-azide

The selectivity and potency of a PROTAC are not solely determined by the affinity of the warhead for its target. The linker connecting the warhead to the E3 ligase ligand plays a crucial role in the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation. nih.gov

Strategies to enhance the performance of PROTACs derived from Thalidomide-5'-O-C4-azide include:

Linker Optimization: While the C4 linker of Thalidomide-5'-O-C4-azide provides a starting point, the length, rigidity, and composition of the linker can be systematically varied to improve ternary complex formation and, consequently, degradation efficiency and selectivity. scienceopen.comfrontiersin.org

Covalent PROTACs: The introduction of a reactive moiety on the warhead that forms a covalent bond with the target protein can enhance potency and prolong the duration of action. scienceopen.com

Improving Ternary Complex Cooperativity: The interactions between the target protein and the E3 ligase within the ternary complex can significantly impact degradation efficiency. The linker's properties can be fine-tuned to promote favorable protein-protein interactions.

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Effects

The administration of a PROTAC can have wide-ranging effects on a cell beyond the degradation of the intended target. A comprehensive understanding of these effects is crucial for predicting both efficacy and potential off-target toxicities. Multi-omics approaches, which involve the analysis of the genome, transcriptome, proteome, and metabolome, provide a holistic view of the cellular response to a PROTAC. mdpi.com

By employing multi-omics analysis on cells treated with PROTACs synthesized from Thalidomide-5'-O-C4-azide, researchers can:

Confirm On-Target Degradation: Proteomics can verify the selective degradation of the target protein.

Identify Off-Target Effects: Unintended degradation of other proteins can be detected.

Elucidate Downstream Pathways: Transcriptomics and metabolomics can reveal the functional consequences of target protein degradation.

Discover Biomarkers: Multi-omics data can help identify biomarkers that predict which patients are most likely to respond to a particular PROTAC therapy.

Development of Novel Linker Chemistries for Improved PROTAC Properties

The linker is a critical determinant of a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability. The simple alkyl chain of Thalidomide-5'-O-C4-azide is a versatile starting point, but the development of novel linker chemistries is an active area of research aimed at improving the "drug-like" properties of PROTACs.

Future directions in linker chemistry applicable to derivatives of Thalidomide-5'-O-C4-azide include:

Photo-cleavable Linkers: These linkers allow for spatiotemporal control of PROTAC activity, where the PROTAC is only activated upon exposure to light of a specific wavelength. oup.com This could be particularly useful for reducing systemic toxicity.

Click-to-Release Linkers: These linkers can be designed to release the active PROTAC in response to a specific biological trigger, such as an enzyme that is overexpressed in cancer cells.

Linkers with Improved Physicochemical Properties: Incorporating motifs like polyethylene (B3416737) glycol (PEG) can enhance solubility and modulate pharmacokinetic properties. medchemexpress.com

| Linker Type | Key Feature | Potential Advantage |

| Photo-cleavable | Light-activated | Spatiotemporal control, reduced off-target effects. |

| Enzyme-cleavable | Activated by specific enzymes | Targeted drug release in diseased tissues. |

| PEGylated | Increased hydrophilicity | Improved solubility and pharmacokinetic profile. |

| Rigidified | Constrained conformation | Enhanced ternary complex formation and selectivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。